N-(3-(methylamino)phenyl)methanesulfonamide
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Overview
Description
N-(3-(methylamino)phenyl)methanesulfonamide is an organic compound with the molecular formula C8H12N2O2S It is a derivative of methanesulfonamide, where the sulfonamide group is attached to a phenyl ring substituted with a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylamino)phenyl)methanesulfonamide typically involves the reaction of 3-nitroaniline with methanesulfonyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(3-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-(3-(methylamino)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminophenyl)methanesulfonamide: Similar structure but with an amino group instead of a methylamino group.
N-(4-Methylphenyl)methanesulfonamide: Similar structure but with a methyl group on the phenyl ring.
N-(3-(Dimethylamino)phenyl)methanesulfonamide: Similar structure but with a dimethylamino group instead of a methylamino group.
Uniqueness
N-(3-(methylamino)phenyl)methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
N-[3-(methylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-9-7-4-3-5-8(6-7)10-13(2,11)12/h3-6,9-10H,1-2H3 |
InChI Key |
ILQKQYGHPTXIRA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)NS(=O)(=O)C |
Origin of Product |
United States |
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